Dipotassium naphthalene-2,6-dicarboxylate

描述

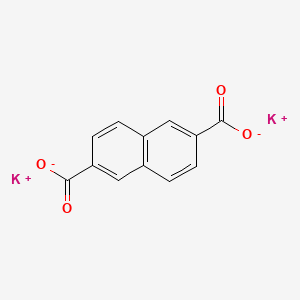

Dipotassium naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C10H6(CO2K)2. It is the dipotassium salt of naphthalene-2,6-dicarboxylic acid, a colorless solid that is one of several isomers of naphthalenedicarboxylic acid . This compound is of interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium naphthalene-2,6-dicarboxylate typically involves the neutralization of naphthalene-2,6-dicarboxylic acid with potassium hydroxide. The reaction can be represented as follows:

C10H6(COOH)2+2KOH→C10H6(COOK)2+2H2O

This reaction is usually carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

Industrial production of naphthalene-2,6-dicarboxylic acid, the precursor to this compound, often involves the catalytic oxidation of alkylnaphthalenes. One common method is the homogeneous catalytic oxidative carbonylation of naphthalene in palladium salt solutions in the presence of a reoxidizer . This process is highly selective and can be performed in fewer steps compared to traditional methods.

化学反应分析

Types of Reactions

Dipotassium naphthalene-2,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other functional groups.

Substitution: The carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carboxylate groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthalene-2,6-dicarboxylic acid, while reduction can produce naphthalene-2,6-dimethanol .

科学研究应用

Dipotassium naphthalene-2,6-dicarboxylate is a chemical compound with the formula . It is primarily utilized as an intermediate in the production of naphthalene-2,6-dicarboxylic acid, a precursor to high-performance polymers .

Synthesis of Naphthalene-2,6-Dicarboxylic Acid

This compound is crucial in the production of naphthalene-2,6-dicarboxylic acid, which is a valuable compound used in the creation of polyester-type resins . These resins exhibit outstanding properties suitable for various applications .

Henkel Reaction

The Henkel reaction is a method used to convert dipotassium or dicesium salts of naphthalene dicarboxylic acid to the 2,6-dicarboxylate form . This process involves heating the naphthalene dicarboxylate in the presence of a catalyst, such as a salt or oxide of cadmium, zinc, or mercury, at temperatures ranging from 350 to 530°C under a carbon dioxide atmosphere with a gauge pressure of 50-750 p.s.i.g. . This reaction causes a shift in the position of the carboxylate groups to the 2,6-positions .

Pretreatment of Mixed Diacids

When the starting material is an impure mixture of diacids obtained by liquid phase partial oxidation of mixed dimethylnaphthalenes, a pretreatment step is necessary to ensure the Henkel reaction proceeds as desired . This pretreatment involves extracting the mixed naphthalene dicarboxylic acids with a solvent like methanol or ethanol to remove impurities, including naphthalene aldehyde monoacids . The treated diacids are then converted to their corresponding dipotassium or dicesium salts .

Process Steps

The complete process for preparing naphthalene-2,6-dicarboxylic acid from mixed naphthalene dicarboxylic acids involves several steps :

- Extracting mixed naphthalene dicarboxylic acids with a solvent such as methanol or ethanol .

- Converting the purified dicarboxylic acids to dipotassium salts by reaction with potassium hydroxide or potassium carbonate .

- Heating the dipotassium salts in the presence of a catalyst, such as oxides and salts of cadmium, zinc, and mercury, to a temperature between 350 and 530°C under a carbon dioxide pressure .

- Separating the resulting salts from other reaction products .

- Recovering naphthalene-2,6-dicarboxylic acid .

Polymer Production

作用机制

The mechanism by which dipotassium naphthalene-2,6-dicarboxylate exerts its effects is primarily through its carboxylate groups. These groups are electrochemically active sites that participate in redox reactions. For example, in potassium-ion batteries, the compound exhibits a two-electron redox mechanism, where the carboxylate groups facilitate the storage and release of potassium ions . This mechanism is crucial for its application as an anode material in energy storage devices.

相似化合物的比较

Similar Compounds

Dimethyl naphthalene-2,6-dicarboxylate: This compound is the dimethyl ester of naphthalene-2,6-dicarboxylic acid and is used in similar applications, such as the production of polyesters.

Naphthalene-2,6-dicarboxylic acid: The parent acid of dipotassium naphthalene-2,6-dicarboxylate, used in the synthesis of various polymers and metal-organic frameworks.

2,6-Pyridinedicarboxylic acid: A structurally similar compound with applications in coordination chemistry and the synthesis of metal-organic frameworks.

Uniqueness

This compound is unique due to its high solubility in water compared to its parent acid and esters. This property makes it particularly useful in aqueous-phase reactions and applications where solubility is a critical factor .

生物活性

Dipotassium naphthalene-2,6-dicarboxylate (K2NDA) is a derivative of naphthalene-2,6-dicarboxylic acid, which has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of K2NDA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical formula: . It is a small molecule that belongs to the class of naphthalenecarboxylic acids. The compound's structure features two carboxylate groups located at the 2 and 6 positions of the naphthalene ring, which are crucial for its biological interactions.

K2NDA interacts with various biological targets, most notably hemoglobin subunits. Research indicates that it can influence hemoglobin's oxygen-binding properties, potentially enhancing oxygen delivery in tissues. This interaction may be beneficial in conditions where improved oxygenation is required, such as in certain anemias or during hypoxic events .

Antioxidant Properties

K2NDA has been studied for its antioxidant capabilities. Antioxidants are essential in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential protective effects against cellular damage .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of K2NDA. It exhibits inhibitory effects against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The specific mechanisms by which K2NDA exerts these effects include disruption of bacterial cell membranes and interference with metabolic pathways .

Study on Hemoglobin Interaction

In a study examining the interaction between K2NDA and hemoglobin, researchers found that K2NDA enhances the oxygen affinity of hemoglobin. This effect was attributed to conformational changes in hemoglobin induced by the binding of K2NDA. Such findings suggest potential applications in enhancing oxygen delivery during surgical procedures or in patients with respiratory issues .

Antioxidant Efficacy Assessment

A study assessing the antioxidant activity of K2NDA demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The results indicated that K2NDA could be a promising candidate for developing antioxidant therapies aimed at reducing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

dipotassium;naphthalene-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4.2K/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;/h1-6H,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYXDWGFSMUTBJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561583 | |

| Record name | Dipotassium naphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2666-06-0 | |

| Record name | Dipotassium naphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。